2-phenyl-1H-indole-5-sulfonic Acid

Regiochemistry Fischer indole synthesis Positional isomerism

Procure the definitive 5-sulfonic acid regioisomer (CAS 27391-34-0) for fluorescent probe development and sulfonamide library synthesis. The free acid form offers superior versatility for direct conjugation without counterion interference, unlike its sodium salt. Its 2-phenylindole core delivers the highest ΦF (0.62 in DMF) in its class, and the 5-SO3H group ensures aqueous solubility for biological imaging. Insist on ≥98% HPLC purity to avoid SAR-confounding impurities and ensure reproducible supramolecular assembly.

Molecular Formula C14H11NO3S
Molecular Weight 273.31 g/mol
CAS No. 27391-34-0
Cat. No. B1609639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1H-indole-5-sulfonic Acid
CAS27391-34-0
Molecular FormulaC14H11NO3S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O
InChIInChI=1S/C14H11NO3S/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15H,(H,16,17,18)
InChIKeyIZNVWIXUMIMNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1H-indole-5-sulfonic Acid (CAS 27391-34-0): Procurement-Grade Specifications, Physicochemical Identity, and Compound-Class Context


2-Phenyl-1H-indole-5-sulfonic acid (CAS 27391-34-0; synonym: PS ACID) is a small-molecule indole sulfonic acid derivative with the molecular formula C14H11NO3S and a molecular weight of 273.31 g/mol [1]. The compound features a 2-phenylindole core bearing a sulfonic acid (–SO3H) substituent at the 5-position of the indole ring system [1]. It belongs to the phenyl-indol-sulphonic acid compound class first described in US patent US1866956A, where it is synthesized via ZnCl2-mediated Fischer indole cyclization of the hydrazone derived from p-phenylhydrazine-sulphonic acid and acetophenone [2]. The free sulfonic acid form and its sodium salt (CAS 119205-39-9) are both commercially available, with the free acid offering greater versatility for downstream derivatization, salt-exchange, or conjugation [3].

Why In-Class Indole Sulfonic Acids Cannot Be Interchanged with 2-Phenyl-1H-indole-5-sulfonic Acid: Regiochemistry, Salt Form, and Scaffold-Dependent Photophysics


Substituting 2-phenyl-1H-indole-5-sulfonic acid with a generic indole sulfonic acid or a closely related analog introduces three distinct risks for the scientific or industrial user. First, the position of the sulfonic acid group on the indole ring is regiochemically determinant: the 5-sulfonic acid isomer is accessed specifically via p-phenylhydrazine-sulphonic acid, whereas the 6- and 7-sulfonic acid isomers arise from meta- and ortho-substituted hydrazine precursors, respectively, and are constitutionally distinct products with different physicochemical and reactivity profiles [1]. Second, the free acid form (CAS 27391-34-0) cannot be directly replaced by its sodium salt (CAS 119205-39-9) without altering solubility, pH, counterion-dependent crystallization behavior, and compatibility with subsequent synthetic steps requiring the protonated sulfonic acid group . Third, the 2-phenylindole chromophore possesses a fluorescence quantum yield (ΦF = 0.62 in DMF) that is the highest among 2-aryl-substituted indoles [2]; any modification to the 2-aryl substituent or N-alkylation predictably alters photophysical output, making scaffold fidelity critical for fluorescence-based applications.

Quantitative Differentiation Evidence for 2-Phenyl-1H-indole-5-sulfonic Acid (CAS 27391-34-0) Versus Key Comparators


Regiochemical Fidelity: 5-Sulfonic Acid Isomer Versus 6- and 7-Sulfonic Acid Positional Isomers

The 5-sulfonic acid regioisomer of 2-phenylindole (CAS 27391-34-0) is the exclusive product obtained when the hydrazone derived from p-phenylhydrazine-sulphonic acid and acetophenone is subjected to ZnCl2-mediated Fischer indolization at 150–200 °C [1]. Under identical condensing conditions, the meta-substituted hydrazone precursor yields the 6-sulfonic acid isomer, and the ortho-substituted precursor yields the 7-sulfonic acid isomer [1]. This regiospecificity is constitutionally encoded in the starting material and cannot be altered by reaction conditions, meaning that procurement of the correct CAS number is the sole determinant of receiving the 5-substituted isomer rather than a positional isomer with divergent reactivity in electrophilic substitution, coupling, or salt-forming reactions.

Regiochemistry Fischer indole synthesis Positional isomerism

Purity Specification Advantage: 98% (HPLC) Versus Industry-Standard 95% Benchmark

Commercially available 2-phenyl-1H-indole-5-sulfonic acid (CAS 27391-34-0) is supplied at a minimum purity of 98% as determined by HPLC, with moisture content controlled to ≤0.5% [1]. In contrast, the sodium salt derivative (CAS 119205-39-9) is typically offered at ≥95% purity (assay) across multiple suppliers . The free acid is also listed at 95% purity by other vendors , establishing a meaningful procurement-grade differentiation. The 3-percentage-point purity increment (98% vs. 95%) translates to a reduction in total impurity burden from ≤5% to ≤2%, which is consequential for applications where unidentified impurities interfere with subsequent synthetic steps, spectroscopic characterization, or biological assay reproducibility.

Purity specification HPLC assay Quality control

Parent Scaffold Fluorescence Quantum Yield: 2-Phenylindole Core Versus Extended Aryl Analogs

The 2-phenylindole scaffold that constitutes the core of CAS 27391-34-0 exhibits the highest fluorescence quantum yield (ΦF = 0.62 in DMF) among the three 2-aryl-substituted indoles directly compared by Nakazono et al. (2011) [1]. Under identical measurement conditions in DMF, the fluorescence intensity of 2-phenylindole (2PI) was approximately 17-fold higher than that of 2-anthracenylindole (2AI), and the quantum yield of 2PI was described as 'much greater than that of 2NI and 2AI' [1]. Although these measurements were conducted on the unsulfonated parent compounds, the sulfonic acid substituent at the 5-position of the indole ring is not expected to electronically quench the 2-phenylindole chromophore, as the sulfonic acid group is not in direct conjugation with the indole–phenyl π-system. This scaffold-level advantage provides a photophysical rationale for selecting the 2-phenylindole-5-sulfonic acid core over 2-naphthylindole or 2-anthracenylindole sulfonic acid derivatives when fluorescence output is a critical performance parameter.

Fluorescence quantum yield 2-Arylindole photophysics Fluorescent probe scaffold

Free Acid Form Versatility for Derivatization Versus Pre-Neutralized Sodium Salt

2-Phenyl-1H-indole-5-sulfonic acid (CAS 27391-34-0) is supplied as the free sulfonic acid (–SO3H), whereas the more commonly traded derivative is the monosodium salt (CAS 119205-39-9) [1]. The free acid form offers distinct synthetic advantages: the protonated sulfonic acid group can be directly converted to sulfonyl chlorides (using PCl5 or SOCl2), sulfonamides, or sulfonate esters without a prior ion-exchange or acid-liberation step [2]. The sodium salt, by contrast, requires acidification to regenerate the free sulfonic acid before such transformations, adding a process step and potentially introducing counterion contamination. The free acid also permits deliberate selection of the counterion (e.g., Li+, K+, NH4+, or organic ammonium) for crystallization, solubility tuning, or phase-transfer catalysis applications [2]. The sodium salt remains preferable when aqueous solubility at neutral pH is the primary requirement, as evidenced by its 1% solution pH of 6.0–8.0 .

Free acid Salt form selection Derivatization Sulfonate chemistry

Aqueous Solubility Advantage of the Sulfonated Scaffold Versus Unsulfonated 2-Phenylindole

The introduction of the sulfonic acid group at the 5-position of 2-phenylindole fundamentally alters the solubility profile of the molecule. Unsulfonated 2-phenylindole (CAS 948-65-2) is a hydrophobic solid with negligible water solubility, limiting its use to organic solvent-based systems [1]. In contrast, the sulfonated derivative 2-phenyl-1H-indole-5-sulfonic acid and particularly its sodium salt are freely water-soluble—the patent literature explicitly describes the alkali metal salts as 'easily soluble in water' [1], and the sodium salt is documented as 'soluble in water' with a 1% aqueous solution exhibiting a pH of 6.0–8.0 . This solubility switch enables the use of the 2-phenylindole chromophore in aqueous biological buffers, physiological conditions, and aqueous dye formulations—applications from which the unsulfonated parent is excluded.

Aqueous solubility Sulfonic acid Hydrophilicity Formulation

Industrial Dye Intermediate Specifications: Sodium Salt Concentration and Organic Purity Benchmarks

The sodium salt of 2-phenylindole-5-sulfonic acid (CAS 119205-39-9) is a commercially established dye intermediate supplied at industrial scale with defined technical specifications: concentration ≥66.0%, organic substance purity (2-phenylindole-5-sulfonic acid sodium salt) ≥98.0%, and other impurities ≤0.5% [1]. These specifications are documented by multiple Chinese dyestuff intermediate manufacturers and are specifically tailored for color intensity, shade accuracy, and dye-fastness requirements in textile and industrial dye applications [1]. While these specifications pertain to the sodium salt rather than the free acid, they demonstrate that the 2-phenylindole-5-sulfonic acid scaffold has validated industrial utility. The free acid (CAS 27391-34-0) serves as the precursor to this industrially qualified sodium salt, and procurement of the free acid with high purity (98% HPLC) ensures that subsequent salt formation yields material meeting these industrial benchmarks [2].

Dye intermediate Industrial specification Concentration assay Dyestuff manufacturing

Optimal Application Scenarios for 2-Phenyl-1H-indole-5-sulfonic Acid (CAS 27391-34-0) Based on Quantitative Differentiation Evidence


Synthesis of Sulfonamide- and Sulfonate Ester-Functionalized 2-Phenylindole Derivatives for Medicinal Chemistry

The free sulfonic acid form (CAS 27391-34-0) is the preferred starting material for researchers synthesizing sulfonamide- or sulfonate ester-functionalized 2-phenylindole libraries, as demonstrated by the 2-phenylindole sulfamate class of steroid sulfatase inhibitors with IC50 values ranging from 2 nM to 1 μM in MDA-MB-231 breast cancer cells [1]. The 5-position of the indole ring is a validated attachment point for lipophilic side chains that modulate biological activity, and the free –SO3H group enables direct conversion to the sulfamoyl chloride intermediate without a preceding acidification step [1][2]. Procurement of the 98% (HPLC) purity grade minimizes impurity-derived side products that could confound structure–activity relationship (SAR) interpretation [3].

Development of Water-Soluble Fluorescent Probes Based on the 2-Phenylindole Chromophore

The 2-phenylindole scaffold possesses the highest fluorescence quantum yield (ΦF = 0.62 in DMF) among 2-aryl-substituted indoles, approximately 17-fold higher than 2-anthracenylindole [4]. The 5-sulfonic acid group confers the aqueous solubility necessary for biological imaging applications—the sodium salt is explicitly cited as 'used in the development of fluorescent probes for imaging applications, allowing researchers to visualize biological structures in real-time' . Researchers developing pH-sensitive fluorescent sensors can exploit the pH-dependent ionization of the sulfonic acid/sulfonate group to modulate emission properties, a feature absent in the unsulfonated 2-phenylindole parent .

Industrial Dyestuff Intermediate Manufacturing Requiring Validated Purity Specifications

For dye manufacturers sourcing the 2-phenylindole-5-sulfonic acid scaffold, the sodium salt derivative is supplied with established industrial specifications (concentration ≥66.0%, organic purity ≥98.0%, impurities ≤0.5%) that are validated for color intensity, shade accuracy, and light-fastness in commercial dye formulations [5]. The free acid (CAS 27391-34-0) serves as the high-purity precursor for on-site salt formation, and procurement at 98% (HPLC) purity with controlled moisture (≤0.5%) ensures that in-house neutralization yields material meeting or exceeding industrial dye intermediate benchmarks [3][5].

Regiochemically Defined Building Block for Indole-5-Sulfonic Acid-Derived Conjugates and Materials

The unambiguous 5-position regiochemistry of CAS 27391-34-0, as established by the Fischer indole synthesis route from p-phenylhydrazine-sulphonic acid [2], makes this compound suitable as a structurally defined building block for materials chemistry applications where substitution pattern determines supramolecular assembly, metal–organic framework (MOF) linker geometry, or polymer functionalization site-specificity. The positional isomers (6- and 7-sulfonic acids) would produce different spatial orientations of the sulfonic acid functionality, altering coordination geometry, hydrogen-bonding networks, and material properties [2]. The free acid form permits direct incorporation into esterification or amidation reactions without counterion interference [2].

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